2-Chloro-6-(2-methoxyphenyl)nicotinic acid
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Overview
Description
2-Chloro-6-(2-methoxyphenyl)nicotinic acid is a chemical compound with the molecular formula C13H10ClNO3. It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a methoxyphenyl group at the 6-position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-6-(2-methoxyphenyl)nicotinic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-methoxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-Chloro-6-(2-formylphenyl)nicotinic acid, while substitution of the chlorine atom with an amine can produce 2-Amino-6-(2-methoxyphenyl)nicotinic acid.
Scientific Research Applications
2-Chloro-6-(2-methoxyphenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of conditions related to nicotinic acid metabolism.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-methoxyphenyl)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methoxyphenyl groups can influence the compound’s binding affinity and specificity, potentially leading to inhibition or activation of target proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
2-Chloro-6-(2-methoxyphenyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
- 2-Chloro-6-(2-chlorophenyl)nicotinic acid
- 2-Chloro-6-(3-methoxyphenyl)nicotinic acid
- 2-Chloro-6-(4-methoxyphenyl)nicotinic acid
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique combination of chlorine and methoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-chloro-6-(2-methoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-11-5-3-2-4-8(11)10-7-6-9(13(16)17)12(14)15-10/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADYPSKQPUONA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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